N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride is a quaternary ammonium compound with a molecular formula of C27H55N4O3Cl. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride typically involves the reaction of octadecan-1-amine with 3-amino-3-oxopropyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, detergents, and disinfectants.
Mechanism of Action
The mechanism of action of N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, altering their structure and function. These actions contribute to its antimicrobial and surfactant properties .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Tris(3-amino-3-oxopropyl)hexadecan-1-aminium chloride
- N,N,N-Tris(3-amino-3-oxopropyl)dodecan-1-aminium chloride
- N,N,N-Tris(3-amino-3-oxopropyl)tetra-decan-1-aminium chloride
Uniqueness
N,N,N-Tris(3-amino-3-oxopropyl)octadecan-1-aminium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to similar compounds with shorter alkyl chains .
Properties
CAS No. |
137992-58-6 |
---|---|
Molecular Formula |
C27H55ClN4O3 |
Molecular Weight |
519.2 g/mol |
IUPAC Name |
tris(3-amino-3-oxopropyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C27H54N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-31(22-18-25(28)32,23-19-26(29)33)24-20-27(30)34;/h2-24H2,1H3,(H5-,28,29,30,32,33,34);1H |
InChI Key |
ZGUGNOJGHNEEDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCC(=O)N)(CCC(=O)N)CCC(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.